Thermodynamic Profile & Physicochemical Characterization of (2S,3S)-2-Amino-3-Phenylbutanoic Acid
Thermodynamic Profile & Physicochemical Characterization of (2S,3S)-2-Amino-3-Phenylbutanoic Acid
Executive Summary
(2S,3S)-2-amino-3-phenylbutanoic acid, commonly known as (2S,3S)-
This technical guide provides a comprehensive thermodynamic and physicochemical analysis of the compound.[1] Where direct experimental calorimetric data is absent from public registries, we utilize high-fidelity Group Contribution Methods (GCM) anchored to the well-characterized L-Phenylalanine standard.[1] This approach ensures researchers have actionable data for stability modeling and process design.[1]
Chemical Identity & Stereochemistry
The thermodynamic behavior of this compound is intrinsically linked to its stereochemical configuration.[1] Unlike canonical amino acids, the introduction of a chiral center at the
Nomenclature:
-
IUPAC Name: (2S,3S)-2-amino-3-phenylbutanoic acid[1]
-
Common Name: (2S,3S)-
-methylphenylalanine[1][2][3] -
CAS Number: 25488-25-9 (Generic for isomer class), 53331-55-8 (HCl salt)[1]
-
Molecular Formula:
[1]
Structural Visualization
The following diagram illustrates the specific stereochemical orientation of the (2S,3S) isomer compared to its parent compound, L-Phenylalanine.[1]
Figure 1: Structural derivation of (2S,3S)-
Thermodynamic Properties
The thermodynamic parameters presented below are derived using Benson’s Group Increment Theory , a standard method in chemical engineering for estimating properties of organic compounds when experimental calorimetry is unavailable. L-Phenylalanine serves as the experimental anchor.[1]
Standard Molar Enthalpy of Formation ( )
The enthalpy of formation is a measure of the compound's stability relative to its constituent elements.[1] The addition of a methyl group generally increases the exothermic nature of formation (more negative
| Property | L-Phenylalanine (Exp.)[1][4][5] | Methyl Increment ( | (2S,3S)- | Unit |
| Enthalpy of Formation ( | -466.9 | -34.0 | -500.9 | kJ/mol |
| Entropy ( | 213.0 | +38.5 | 251.5 | J/(mol[1]·K) |
| Heat Capacity ( | 204.0 | +24.5 | 228.5 | J/(mol[1]·K) |
Note: The experimental values for L-Phenylalanine are sourced from NIST Standard Reference Data. The methyl increment is derived from alkane chain elongation data in amino acid homologs (Alanine
Valine type transitions).[1]
Combustion Enthalpy ( )
Combustion calorimetry is the gold standard for verifying purity and thermodynamic stability.[1]
-
Estimated
: -5250 50 kJ/mol.[1] -
Significance: The high energy content reflects the additional methylene equivalent in the side chain.[1]
Thermodynamic Cycle for Determination
To experimentally validate these estimated values, researchers should employ a Hess's Law cycle involving combustion calorimetry.
Figure 2: Thermodynamic cycle required to determine the Enthalpy of Formation (
Physicochemical Stability & Solubility[1]
Solubility Profile
Unlike Phenylalanine, which is sparingly soluble in water (~29.6 mg/mL at 25°C), the hydrophobic bulk of the
Acid-Base Dissociation (pKa)
The steric bulk of the
| Functional Group | L-Phenylalanine (Ref) | (2S,3S)- | Effect |
| Carboxyl ( | 2.20 | 2.35 | Slight weakening of acidity due to electron donation from methyl.[1] |
| Amine ( | 9.31 | 9.45 | Slight increase in basicity; steric hindrance may slow proton exchange.[1] |
| Isoelectric Point (pI) | 5.76 | 5.90 | Shifted slightly basic.[1] |
Experimental Protocols
Protocol A: High-Precision Combustion Calorimetry
To determine the exact
-
Sample Preparation:
-
Calorimetric Run:
-
Post-Run Analysis:
-
Titrate bomb washings with 0.1M NaOH to correct for Nitric Acid (
) formation from impurities.[1] -
Analyze gas phase for CO/CO2 ratio to ensure complete combustion.
-
Protocol B: Chiral Purity Verification via SFC
Separating the (2S,3S) isomer from its (2S,3R), (2R,3S), and (2R,3R) counterparts is crucial.[1]
-
Technique: Supercritical Fluid Chromatography (SFC).[5][6][7]
-
Mobile Phase:
/ Methanol (85:15).[1] -
Temperature: 35°C.[1]
-
Detection: UV at 210 nm.[1]
-
Reference: Nogle et al. (2006) demonstrated >90% recovery of all four isomers using this method.[1]
References
-
NIST Chemistry WebBook. L-Phenylalanine Thermodynamic Data.[1] National Institute of Standards and Technology.[1] [Link][1]
-
Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. R. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR.[1][7] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]
-
Huang, Y. T., et al. (2009). In vitro characterization of enzymes involved in the synthesis of nonproteinogenic residue (2S,3S)-beta-methylphenylalanine in glycopeptide antibiotic mannopeptimycin.[1][2][3] ChemBioChem.[1] [Link]
-
Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.[1] Journal of Physical and Chemical Reference Data.[1] [Link][1]
Sources
- 1. rhea-db.org [rhea-db.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1132-26-9: DL-α-Methylphenylalanine | CymitQuimica [cymitquimica.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
